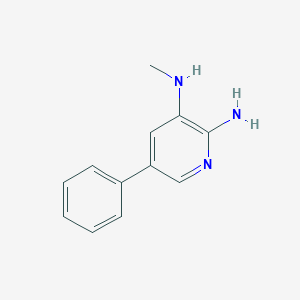

2-Amino-3-methylamino-5-phenylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-N-methyl-5-phenylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZARKLLLBRWNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC(=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399551 | |

| Record name | 2-AMINO-3-METHYLAMINO-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107351-81-5 | |

| Record name | 2-AMINO-3-METHYLAMINO-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Phenyl-Substituted Aminopyridines: Analysis of 2-Amino-5-phenylpyridine

Senior Application Scientist Note: Initial research indicates a significant lack of published data specifically for 2-Amino-3-methylamino-5-phenylpyridine. To provide a comprehensive and technically accurate guide grounded in available scientific literature, this document will focus on the closely related and well-documented analogue, 2-Amino-5-phenylpyridine . This compound shares the core aminopyridine and phenyl moieties, and its analysis offers valuable insights into the chemical behavior of this structural class. The principles, protocols, and data presented herein serve as a robust framework for researchers and drug development professionals working with related molecules.

Introduction to 2-Amino-5-phenylpyridine

2-Amino-5-phenylpyridine is a heterocyclic aromatic amine, a class of compounds of significant interest in medicinal chemistry and toxicology. Structurally, it features a pyridine ring substituted with an amino group at the 2-position and a phenyl group at the 5-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable scaffold in organic synthesis and a subject of study in toxicology.

Notably, 2-Amino-5-phenylpyridine has been identified as a mutagenic heterocyclic aromatic amine that can be formed from the pyrolysis of the amino acid phenylalanine, a common component of proteins.[1] Its presence has been detected in cooked foods such as broiled sardines, leading to its classification as a potentially carcinogenic compound.[1] The structural similarity to aminobiphenyls, a known class of carcinogens, underscores the importance of understanding its chemical properties and biological activity.[1]

Core Chemical Properties

The fundamental physicochemical properties of 2-Amino-5-phenylpyridine are summarized below. This data is critical for its handling, purification, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.21 g/mol | |

| CAS Number | 33421-40-8 | |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 134.0 to 138.0 °C | |

| Solubility | Slightly soluble in methanol |

Chemical Structure

The structure of 2-Amino-5-phenylpyridine is depicted below, illustrating the connectivity of the pyridine, amino, and phenyl groups.

Caption: Chemical structure of 2-Amino-5-phenylpyridine.

Synthesis and Reactivity

Synthetic Pathways

While a definitive, optimized synthesis for 2-Amino-5-phenylpyridine is not widely published, plausible routes can be derived from methodologies used for structurally similar 5-phenylpyrimidines.[2] A common and effective strategy involves a multi-step sequence starting from a suitable precursor, as outlined below.

Proposed Synthetic Workflow:

Caption: Plausible synthetic workflow for 2-Amino-5-phenylpyridine.

Experimental Protocol (Exemplary):

-

Synthesis of 5-Phenylpyrimidine-2-thiol: Condensation of a suitable three-carbon synth on with thiourea, using a phenyl-substituted starting material to introduce the C5-phenyl group.

-

S-Methylation: The resulting thiol is treated with an alkylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydroxide) to yield the 2-(methylthio) derivative.

-

Oxidation: The 2-(methylthio)pyrimidine is then oxidized to the corresponding 2-(methylsulfonyl)pyrimidine using a potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The sulfone group is an excellent leaving group, activating the C2 position for nucleophilic substitution.

-

Aminolysis: The final step involves the displacement of the methylsulfonyl group by ammonia (or an ammonia equivalent) at elevated temperatures to furnish the target 2-Amino-5-phenylpyridine.[2]

Chemical Reactivity

The reactivity of 2-Amino-5-phenylpyridine is dictated by the interplay of its three key components: the electron-rich amino group, the electron-deficient pyridine ring, and the aromatic phenyl substituent.

-

Amino Group Nucleophilicity: The exocyclic amino group is the primary site of nucleophilicity. It can readily undergo reactions such as acylation, alkylation, and diazotization. The nucleophilicity of this group is modulated by the electronic effects of the pyridine ring.

-

Pyridine Ring Reactivity: The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene.[3] However, the powerful electron-donating amino group at the C2 position activates the ring, particularly at the C3 and C5 positions, for electrophilic attack. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present.

Spectral and Analytical Characterization

| Technique | Predicted Spectral Features for 2-Amino-5-phenylpyridine |

| ¹H NMR | - Phenyl Protons: Multiplets in the aromatic region (~7.2-7.8 ppm).- Pyridine Protons: Distinct signals for H3, H4, and H6 protons on the pyridine ring, likely downfield due to ring electronics.- Amino Protons: A broad singlet (exchangeable with D₂O) for the -NH₂ group, typically in the range of 4.5-6.0 ppm. |

| ¹³C NMR | - Signals for 11 distinct carbon atoms.- Quaternary carbons (C2, C5, and the phenyl C1') will have characteristic shifts.- Carbons attached to nitrogen (C2, C6) will be significantly downfield. |

| FT-IR | - N-H Stretching: Two characteristic sharp bands for the primary amine around 3300-3500 cm⁻¹, similar to those seen for 2-amino-5-methylpyridine at 3444 and 3335 cm⁻¹.[5]- Aromatic C-H Stretching: Bands above 3000 cm⁻¹.- C=C and C=N Stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine and phenyl rings. |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z = 170, corresponding to the molecular weight of the compound. |

Applications and Biological Significance

The primary significance of 2-Amino-5-phenylpyridine stems from its identity as a heterocyclic aromatic amine (HAA) and its potential biological activity.

-

Toxicology and Food Science: As an HAA formed during high-temperature cooking of protein-rich foods, it is a key analyte in food safety and toxicology studies.[1] Its mutagenic properties warrant further investigation into its carcinogenic potential and mechanisms of action.

-

Medicinal Chemistry Scaffold: The broader class of phenylaminopyrimidine (PAP) derivatives are recognized as "privileged structures" in drug discovery.[7] They are key components in a variety of clinically successful drugs, most notably as tyrosine kinase inhibitors (TKIs) for cancer therapy (e.g., Imatinib).[7][8] The 2-Amino-5-phenylpyridine core represents a foundational scaffold that can be elaborated to design novel bioactive agents targeting a range of biological targets.

Safety and Handling

2-Amino-5-phenylpyridine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed. |

| Eye Irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation. |

Precautionary Statements & Handling:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

All work with this compound should be performed in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

-

MDPI. (2023, April 1). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from [Link]

-

American Scientific Research Journal for Engineering, Technology, and Sciences. (2016). Synthesis of Some New Heteroarylamino-3-Nitro-2H-[9]- Benzopyran-2-ones and their Antibacterial Activity. Retrieved from [Link]

-

ResearchGate. (2009). A Synthetic Application of β-Aminoalanines to Some New 5-Dialkylaminomethyl-3-phenylhydantoin Derivatives. Retrieved from [Link]

-

PubChem. 2-amino-3-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-5-methylpyridinium 3-aminobenzoate. Retrieved from [Link]

- Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it.

-

ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022, May 8). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Retrieved from [Link]

-

Journal of the Chemical Society C. (n.d.). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Retrieved from [Link]

-

PubMed. (2020). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Retrieved from [Link]

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

RSC Publishing. (n.d.). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved from [Link]

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

PubChem. 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

-

Synthesis and biological activity of certain amino-derivatives of 5 ?? -steroids. (2006). Chemistry of Natural Compounds, 42(3). Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 7. Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-methylamino-5-phenylpyridine

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 2-Amino-3-methylamino-5-phenylpyridine, a substituted diaminopyridine derivative with potential applications in medicinal chemistry and drug discovery. The presented synthetic strategy is designed for researchers, scientists, and professionals in the field of drug development. This document outlines a robust and logical multi-step synthesis, commencing from commercially available 2-aminopyridine. Each stage of the synthesis is accompanied by a detailed experimental protocol, a rationale for the chosen methodology, and key analytical data. The guide is structured to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction: The Significance of Substituted Aminopyridines

Substituted aminopyridines are a class of heterocyclic compounds that hold a prominent position in the landscape of medicinal chemistry. The 2-aminopyridine scaffold, in particular, is a key pharmacophore found in a multitude of biologically active molecules.[1] Its simple, low molecular weight design allows for versatile functionalization, leading to the development of compounds with a wide range of therapeutic properties.[1] The strategic placement of various substituents on the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The target molecule, 2-Amino-3-methylamino-5-phenylpyridine, incorporates several key structural features: a 2-aminopyridine core, a methylamino group at the 3-position, and a phenyl group at the 5-position. This combination of functionalities suggests its potential as a scaffold for developing novel kinase inhibitors, central nervous system agents, or other targeted therapeutics. The synthesis of such polysubstituted pyridines often requires a carefully planned, multi-step approach. This guide details a proposed synthetic route, grounded in established chemical principles and analogous transformations reported in the literature.

Overall Synthetic Strategy

The synthesis of 2-Amino-3-methylamino-5-phenylpyridine will be achieved through a five-step sequence starting from 2-aminopyridine. The overall workflow is depicted in the diagram below. The key transformations include electrophilic aromatic substitution (bromination and nitration), a palladium-catalyzed cross-coupling reaction (Suzuki coupling), reduction of a nitro group, and finally, selective N-methylation.

Caption: Overall synthetic workflow for 2-Amino-3-methylamino-5-phenylpyridine.

Experimental Protocols and Rationale

Step 1: Synthesis of 2-Amino-5-bromopyridine

Rationale: The first step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Bromination is expected to favor the less sterically hindered 5-position.[2] This intermediate is crucial for the subsequent nitration step.

Experimental Protocol:

-

To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyridine.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 70-80% |

| Purity (by HPLC) | >95% |

| Molecular Weight | 173.02 g/mol |

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Rationale: The introduction of a nitro group at the 3-position is achieved through electrophilic nitration. The presence of the bromine atom at the 5-position and the amino group at the 2-position directs the incoming nitro group to the 3-position. This nitration is a key step in creating the precursor for the 3-amino group. The reaction proceeds via a nitroamino intermediate which then rearranges.[2]

Experimental Protocol:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, slowly add 2-amino-5-bromopyridine (1 equivalent).

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 50°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 2-amino-5-bromo-3-nitropyridine.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 65-75% |

| Purity (by HPLC) | >95% |

| Molecular Weight | 218.02 g/mol |

Step 3: Synthesis of 2-Amino-3-nitro-5-phenylpyridine

Rationale: The phenyl group is introduced at the 5-position via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds and is widely used to functionalize pyridine rings.[3] The bromo-substituted pyridine derivative will be coupled with phenylboronic acid.

Experimental Protocol:

-

In a reaction vessel, combine 2-amino-5-bromo-3-nitropyridine (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2 equivalents).

-

Add a mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the mixture to reflux (80-100°C) and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-3-nitro-5-phenylpyridine.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by HPLC) | >95% |

| Molecular Weight | 215.21 g/mol |

Step 4: Synthesis of 2,3-Diamino-5-phenylpyridine

Rationale: The nitro group at the 3-position is reduced to an amino group. Common methods for the reduction of nitroarenes include catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron in acidic media.[2][4] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2-amino-3-nitro-5-phenylpyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere (1-3 atm) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 2,3-diamino-5-phenylpyridine.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by HPLC) | >97% |

| Molecular Weight | 185.23 g/mol |

Step 5: Synthesis of 2-Amino-3-methylamino-5-phenylpyridine

Rationale: The final step is the selective N-methylation of the 3-amino group. This can be challenging due to the presence of two amino groups. A common strategy for selective mono-methylation is reductive amination with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. Alternatively, direct methylation with a methylating agent under controlled conditions can be employed.

Experimental Protocol (Reductive Amination):

-

Dissolve 2,3-diamino-5-phenylpyridine (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

-

Add aqueous formaldehyde (1.1 equivalents) and stir for 30 minutes at room temperature.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford 2-amino-3-methylamino-5-phenylpyridine.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 50-65% |

| Purity (by HPLC) | >98% |

| Molecular Weight | 199.26 g/mol |

Key Reaction Mechanism: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide presents a detailed and scientifically grounded synthetic route for the preparation of 2-Amino-3-methylamino-5-phenylpyridine. By leveraging well-established synthetic transformations, this guide provides researchers with a practical framework for accessing this and other similarly substituted aminopyridine derivatives. The successful execution of this synthesis will provide valuable compounds for further investigation in drug discovery and development programs.

References

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. [Link]

-

Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

-

Organic Syntheses Procedure. 2,3-diaminopyridine. [Link]

-

MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(22), 7687. [Link]

-

ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. [Link]

-

RSC Publishing. (2018). 2-Aminopyridine – an unsung hero in drug discovery. RSC Medicinal Chemistry. [Link]

-

PubChem. 2-Amino-5-bromo-3-methylpyridine. [Link]

- Google Patents.

-

RSC Publishing. (2018). 2-Aminopyridine – an unsung hero in drug discovery. [Link]

-

ACS Publications. (2005). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 2-Amino-3-methylamino-5-phenylpyridine (CAS 107351-81-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-methylamino-5-phenylpyridine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document offers a predictive and practical framework for researchers investigating this molecule and its derivatives.

Introduction: The Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds.[1] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an attractive scaffold for targeting a diverse range of biological targets. The subject of this guide, 2-Amino-3-methylamino-5-phenylpyridine (also known as N3-Methyl-5-phenylpyridine-2,3-diamine), integrates this key pharmacophore with a phenyl group, suggesting potential applications in areas where interactions with aromatic-binding pockets are crucial.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. While extensive experimental data for 2-Amino-3-methylamino-5-phenylpyridine is not publicly available, we can infer key characteristics based on its structure and related analogs.

| Property | Predicted Value/Characteristic | Rationale/Reference Analog |

| Molecular Formula | C12H13N3 | Based on chemical structure[2] |

| Molecular Weight | 199.25 g/mol | Based on chemical structure[2] |

| Appearance | Likely a solid at room temperature | Analogs like 2-amino-5-phenylpyridine are solids.[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, methanol. | Common for heterocyclic amines.[4] |

| pKa | Estimated to have two basic centers (the amino groups and pyridine nitrogen). | General knowledge of aminopyridines. |

Structural Confirmation: Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is essential for the characterization of this molecule.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the precise arrangement of atoms.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Confirms the presence of functional groups such as N-H and C=N bonds.

Synthesis and Purification Strategies

The synthesis of 2-Amino-3-methylamino-5-phenylpyridine would likely involve a multi-step process, leveraging established methodologies for the construction of substituted pyridines. A plausible synthetic route could involve the introduction of the amino and methylamino groups onto a pre-formed phenylpyridine core.

Conceptual Synthetic Workflow

A potential synthetic approach could start from a suitable phenylpyridine precursor, followed by sequential amination reactions. The choice of reagents and reaction conditions would be critical to control regioselectivity and maximize yield.

Caption: Conceptual workflow for the synthesis of 2-Amino-3-methylamino-5-phenylpyridine.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized representation and would require optimization.

-

Step 1: Monosubstitution. A starting material such as 2,3-dichloro-5-phenylpyridine would be reacted with a controlled amount of methylamine in a suitable solvent (e.g., ethanol) at elevated temperatures. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Step 2: Disubstitution. The resulting intermediate, 2-chloro-3-methylamino-5-phenylpyridine, would then be subjected to a second nucleophilic aromatic substitution with ammonia or a protected amine equivalent. This step might require harsher conditions, such as higher temperatures or the use of a catalyst.

-

Purification. The crude product would be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The pure fractions would be combined and the solvent removed under reduced pressure to yield the final product.

Potential Pharmacological Significance and Mechanism of Action

The aminopyridine scaffold is a versatile pharmacophore present in drugs targeting a wide array of biological systems.

Potential Therapeutic Areas

-

Oncology: Phenylamino-pyrimidine derivatives are known to be effective as kinase inhibitors, a key class of anti-cancer drugs.[6] The structure of 2-Amino-3-methylamino-5-phenylpyridine suggests it could be investigated as an inhibitor of various protein kinases involved in cancer cell signaling.

-

Neurodegenerative Diseases: Some aminopyridine derivatives have shown activity as modulators of adenosine receptors, which are implicated in neurological disorders.[7][8]

-

Inflammatory Diseases: Certain aminopyridine analogs have been explored for their anti-inflammatory properties.[9]

Hypothesized Mechanism of Action

A plausible mechanism of action for this compound, particularly in an oncology context, would be its ability to act as a hinge-binding motif in the ATP-binding pocket of protein kinases.

Caption: Hypothesized binding mode within a kinase active site.

Analytical Methodologies for Characterization

Robust analytical methods are crucial for ensuring the quality and purity of any compound intended for research or drug development.

Comparative Table of Analytical Techniques

| Technique | Purpose | Key Parameters to Monitor |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area, peak purity |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities | Mass-to-charge ratio, fragmentation pattern |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts, coupling constants, integration |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Vibrational frequencies of N-H, C-H, C=N bonds |

Detailed Protocol: Reverse-Phase HPLC for Purity Assessment

This protocol is a starting point and should be validated for specificity, linearity, accuracy, and precision.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Safety and Handling

While specific toxicity data for 2-Amino-3-methylamino-5-phenylpyridine is not available, related aminopyridine compounds are known to have toxic properties.[10] Therefore, appropriate safety precautions should be taken.

| Hazard Class | Precautionary Measures |

| Acute Toxicity (Oral, Dermal, Inhalation) | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

| Skin and Eye Irritation | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. |

Conclusion and Future Directions

2-Amino-3-methylamino-5-phenylpyridine represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for biological activity, particularly in the realm of kinase inhibition and receptor modulation. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive pharmacological profiling against a panel of relevant biological targets, and detailed toxicological evaluation. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the investigation of this intriguing molecule and its potential contributions to the field of drug discovery.

References

-

Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Molecules, 24(20), 3798. [Link]

- Cislak, F. E. (1948). 2-amino-5-methyl pyridine and process of making it. U.S. Patent No. 2,456,379. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpyridine. PubChem Compound Database. Retrieved from [Link]

- Chen, J., et al. (2014). Synthetic method of 2-amino-3,5-dichloropyridine.

-

Akhtar, N., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3144. [Link]

- Harnisch, H., et al. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S. Patent No. 5,332,824. Washington, DC: U.S.

-

Yıldırım, S., et al. (2021). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. Journal of Molecular Structure, 1225, 129111. [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine. Retrieved from [Link]

- Harnisch, H., et al. (1993). Process for preparation of 2-amino-5-methyl-pyridine.

-

Jacobson, K. A., et al. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Molecules, 24(20), 3798. [Link]

-

Romagnoli, R., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(12), 1836-1842. [Link]

-

Martinez-Vargas, A., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(22), 7629. [Link]

-

Romagnoli, R., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(12), 1836-1842. [Link]

-

Singh, R., & Kaur, H. (2020). 2-Aminopyridine – an unsung hero in drug discovery. RSC Medicinal Chemistry, 11(11), 1235-1254. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 107351-81-5 | N3-Methyl-5-phenylpyridine-2,3-diamine - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 2-Amino-5-phenylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N3-Methyl-5-phenylpyridine-2,3-diamine: Synthesis, Characterization, and Therapeutic Potential

Foreword: Navigating the Landscape of Substituted Pyridines

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, owing to their ability to engage in biologically relevant interactions.[1][2] This guide focuses on a specific, yet underexplored, member of this family: N3-Methyl-5-phenylpyridine-2,3-diamine (CAS No. 107351-81-5).[3] While direct, extensive literature on this exact molecule is sparse, its structural motifs—a diaminopyridine core, a phenyl substituent, and a specific N-methylation pattern—are well-precedented in compounds of significant biological interest.

This document serves as a technical guide, leveraging established chemical principles and data from closely related analogues to provide a robust framework for the synthesis, characterization, and potential applications of N3-Methyl-5-phenylpyridine-2,3-diamine. As a self-validating system, the methodologies described herein are grounded in proven synthetic strategies and predictive spectroscopic analysis, offering a reliable starting point for researchers entering this chemical space.

Molecular Structure and Physicochemical Properties

N3-Methyl-5-phenylpyridine-2,3-diamine is a heterocyclic aromatic amine with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol .[3]

| Property | Value | Source |

| CAS Number | 107351-81-5 | [3] |

| Molecular Formula | C₁₂H₁₃N₃ | [3] |

| Molecular Weight | 199.25 | [3] |

| Isomeric CAS No. | 107351-86-0 (N2-methyl isomer) | [4] |

The core of the molecule is a pyridine ring substituted with two amino groups at the 2 and 3 positions, a phenyl group at the 5-position, and a methyl group on the nitrogen of the 3-amino substituent. This specific arrangement of functional groups dictates its electronic properties, reactivity, and potential as a pharmaceutical intermediate.[3]

Strategic Synthesis Pathway

Experimental Protocol: A Proposed Synthesis

This protocol is a hypothetical, yet chemically sound, approach derived from analogous transformations.

Step 1: Suzuki Coupling to form 5-Phenyl-3-aminopyridine

-

Rationale: The Suzuki cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for aryl-aryl coupling. Starting with a commercially available aminohalopyridine is a cost-effective and efficient entry point.

-

Procedure:

-

To a solution of 3-amino-5-bromopyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Degas the mixture by bubbling argon through it for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-phenyl-3-aminopyridine.

-

Step 2: Nitration and Reduction to form 5-Phenylpyridine-2,3-diamine

-

Rationale: The formation of a 2,3-diaminopyridine often proceeds through a nitration-reduction sequence. The amino group at the 3-position directs nitration to the 2-position. Subsequent reduction of the nitro group yields the desired diamine. This is a common strategy in the synthesis of diaminopyridines.[5]

-

Procedure:

-

Nitration: Dissolve 5-phenyl-3-aminopyridine (1.0 eq) in concentrated sulfuric acid at 0 °C. Add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 2-3 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product. Filter, wash with water, and dry to obtain 2-nitro-5-phenylpyridin-3-amine.

-

Reduction: Suspend the crude 2-nitro-5-phenylpyridin-3-amine (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (4.0-5.0 eq) and heat the mixture to reflux for 3-4 hours. Cool the reaction, pour it into ice water, and basify with a concentrated NaOH solution. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 5-phenylpyridine-2,3-diamine.

-

Step 3: Regioselective N3-Methylation

-

Rationale: The regioselective methylation of the 3-amino group over the 2-amino group is the most challenging step. The 2-amino group is part of an amidine-like system with the pyridine nitrogen, which can influence its nucleophilicity. The 3-amino group is more akin to a standard aniline. This difference in electronic environment can be exploited to achieve regioselectivity. A protecting group strategy might be necessary for complete control.

-

Procedure (Direct Methylation):

-

Dissolve 5-phenylpyridine-2,3-diamine (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

-

Add a mild base, such as potassium carbonate (1.5 eq).

-

Add methyl iodide (1.1 eq) dropwise at room temperature.

-

Stir the reaction for 12-24 hours, monitoring for the formation of the desired product and potential isomeric byproducts by LC-MS.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to separate N3-Methyl-5-phenylpyridine-2,3-diamine from the N2-methyl isomer and any unreacted starting material.

-

Caption: Proposed synthetic workflow for N3-Methyl-5-phenylpyridine-2,3-diamine.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the final compound and intermediates is paramount. Below are the predicted spectroscopic data based on analysis of structurally similar molecules.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.5 - 7.7 | d | ~2.0 | Aromatic proton on the pyridine ring, ortho to the phenyl group. |

| H-6 | ~8.0 - 8.2 | d | ~2.0 | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen. |

| Phenyl-H | ~7.2 - 7.5 | m | - | Multiplet corresponding to the five protons of the phenyl ring. |

| NH₂ (C2) | ~4.5 - 5.5 | br s | - | Broad singlet for the primary amine protons, position can vary with concentration. |

| NH (C3) | ~4.0 - 5.0 | br s | - | Broad singlet for the secondary amine proton. |

| N-CH₃ | ~2.9 - 3.1 | s | - | Singlet for the three methyl protons. |

Rationale derived from spectral data of related compounds such as 3-methyl-5-phenylpyridine[6] and N-methyl-aminopyridines.[7]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~150 - 155 | Carbon bearing the NH₂ group, adjacent to the ring nitrogen. |

| C-3 | ~135 - 140 | Carbon bearing the NHCH₃ group. |

| C-4 | ~125 - 130 | Aromatic CH carbon. |

| C-5 | ~130 - 135 | Carbon bearing the phenyl group. |

| C-6 | ~140 - 145 | Aromatic CH carbon, deshielded by the ring nitrogen. |

| N-CH₃ | ~30 - 35 | Methyl carbon attached to nitrogen. |

| Phenyl C-ipso | ~138 - 142 | Carbon of the phenyl ring attached to the pyridine. |

| Phenyl C-ortho | ~126 - 128 | Ortho carbons of the phenyl ring. |

| Phenyl C-meta | ~128 - 130 | Meta carbons of the phenyl ring. |

| Phenyl C-para | ~127 - 129 | Para carbon of the phenyl ring. |

Rationale based on additivity rules and data for substituted pyridines.[8][9]

Potential Applications in Drug Discovery and Development

The structural features of N3-Methyl-5-phenylpyridine-2,3-diamine suggest its potential as a valuable scaffold in medicinal chemistry. Substituted pyridines and diaminopyrimidines are known to exhibit a wide range of biological activities.

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine or pyrimidine core that forms hydrogen bonds with the hinge region of the kinase domain. The 2,3-diamine motif of the target molecule could serve as a bidentate hydrogen bond donor, making it an attractive starting point for the design of novel kinase inhibitors.

-

Antimicrobial Activity: The diaminopyrimidine scaffold is a well-known pharmacophore in antimicrobial agents, such as trimethoprim, which inhibits dihydrofolate reductase.[10] The title compound could be explored for similar antibacterial or antifungal properties.[1]

-

CNS and Anti-inflammatory Applications: Pyridine derivatives are prevalent in drugs targeting the central nervous system and in anti-inflammatory agents.[2][11] The lipophilic phenyl group and the hydrogen-bonding diamine functionalities could allow this molecule to interact with various biological targets implicated in these therapeutic areas.

Caption: Potential therapeutic applications of the N3-Methyl-5-phenylpyridine-2,3-diamine scaffold.

Conclusion and Future Directions

N3-Methyl-5-phenylpyridine-2,3-diamine represents a molecule of significant interest at the crossroads of synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization, built upon the solid foundation of established pyridine chemistry. The proposed synthetic route is logical and utilizes common laboratory transformations, making it accessible for further investigation. The predicted spectroscopic data offer a benchmark for structural verification.

The true potential of this compound lies in its application as a building block for novel therapeutics. Its structural similarity to known bioactive molecules suggests that libraries based on this scaffold could yield potent and selective modulators of various biological targets. It is our hope that this guide will stimulate further research into this and related substituted diaminopyridines, ultimately contributing to the development of new and effective medicines.

References

- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.

-

ResearchGate. (n.d.). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

-

Sci-Hub. (n.d.). 81. Methylation of 3-aminopyridines and preparation of 2-amino-3-methylaminopyridine and 2 : 3-diaminopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.

- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.

-

National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Retrieved from [Link]

-

MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

- Google Patents. (n.d.). US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines.

-

ResearchGate. (n.d.). Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

LookChem. (n.d.). 107351-86-0. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria. Retrieved from [Link]

- Google Patents. (n.d.). WO2020245845A1 - An improved process to synthesize 5-(3-pyridyl)-2,2'-bithiophene(sensitizer).

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Procedure for the α-Methylation of Simple Pyridines. Retrieved from [Link]

- Google Patents. (n.d.). US20080045722A1 - Processes for nitration of n-substituted imidazoles.

-

PubMed. (2008). Synthesis of FF8181-A. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Retrieved from [Link]

-

ACS Publications. (n.d.). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines | The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Dove Press. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 133805-77-3 | Product Name : 5-Methoxybenzene-1,2,3-triol. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

MDPI. (2024). New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. Retrieved from [Link]

- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. Retrieved from [Link]

-

precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. Retrieved from [Link]

-

PubMed. (2011). Synthesis and antitumor activity of 5-[1-(3-(dimethylamino)propyl)-5-halogenated-2-oxoindolin-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamides. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 107351-81-5 | N3-Methyl-5-phenylpyridine-2,3-diamine - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-METHYL-5-PHENYLPYRIDINE(10477-94-8) 13C NMR spectrum [chemicalbook.com]

- 7. N-Methyl-4-pyridinamine(1121-58-0) 1H NMR [m.chemicalbook.com]

- 8. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Amino-3-methylamino-5-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of 2-Amino-3-methylamino-5-phenylpyridine incorporates a pyridine ring substituted with an amino group at the 2-position, a methylamino group at the 3-position, and a phenyl group at the 5-position. This arrangement presents a unique spectroscopic fingerprint, which we will explore through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Molecular Structure and Properties of 2-Amino-3-methylamino-5-phenylpyridine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Amino-3-methylamino-5-phenylpyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence with a 90° pulse angle is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon.

A. ¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.1 | d | 1H | H-6 | Deshielded by the adjacent nitrogen and the phenyl group. |

| ~7.5-7.2 | m | 5H | Phenyl-H | Typical aromatic region for a monosubstituted benzene ring. |

| ~7.1 | d | 1H | H-4 | Aromatic proton on the pyridine ring. |

| ~4.5 | br s | 2H | NH₂ | Broad singlet due to quadrupole broadening and exchange; chemical shift is solvent-dependent. |

| ~4.0 | q | 1H | NH-CH₃ | Will likely appear as a quartet due to coupling with the methyl protons, may be broad. |

| ~2.9 | d | 3H | N-CH₃ | Doublet due to coupling with the adjacent NH proton. |

Causality Behind Predictions:

-

Aromatic Protons: The chemical shifts of the pyridine protons (H-6 and H-4) are predicted based on data from similar structures like 3-methyl-5-phenylpyridine.[3] The electron-withdrawing nature of the pyridine nitrogen causes a downfield shift.

-

Amino Protons: The chemical shifts of the NH₂ and NH protons are highly dependent on solvent and concentration due to hydrogen bonding. They often appear as broad signals.

-

Methyl Protons: The methyl group attached to the nitrogen is expected to be a doublet due to coupling with the adjacent NH proton.

B. ¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~158 | C-2 | Carbon attached to the amino group, significantly deshielded. |

| ~148 | C-6 | Aromatic carbon adjacent to the pyridine nitrogen. |

| ~140 | C-ipso (Phenyl) | Carbon of the phenyl ring attached to the pyridine ring. |

| ~138 | C-5 | Carbon bearing the phenyl substituent. |

| ~130 | C-3 | Carbon attached to the methylamino group. |

| ~129 | C-para (Phenyl) | Phenyl carbons. |

| ~128 | C-ortho (Phenyl) | Phenyl carbons. |

| ~127 | C-meta (Phenyl) | Phenyl carbons. |

| ~120 | C-4 | Aromatic carbon on the pyridine ring. |

| ~30 | N-CH₃ | Aliphatic carbon of the methyl group. |

Causality Behind Predictions:

-

Pyridine Carbons: The chemical shifts are estimated based on data for substituted pyridines.[4][5] Carbons directly attached to nitrogen or electron-withdrawing groups (like the amino groups) are shifted downfield.

-

Phenyl Carbons: The signals for the phenyl group are predicted based on typical values for phenyl-substituted heterocycles.[6]

-

Methyl Carbon: The aliphatic methyl carbon will appear significantly upfield compared to the aromatic carbons.

Caption: Predicted ¹³C NMR assignments and key structural connections.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electrospray Ionization (ESI-MS)

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition:

-

Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data and Interpretation

| m/z (mass-to-charge ratio) | Assignment | Justification |

| 200.1182 | [M+H]⁺ | Protonated molecular ion (C₁₂H₁₄N₃⁺). The high-resolution mass will be crucial for confirming the elemental composition. |

| 184 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 171 | [M-NH₂]⁺ | Loss of an amino radical. |

| 169 | [M-2CH₃]⁺ or [M-C₂H₆]⁺ | Further fragmentation. |

| 115 | Pyridine fragment | Fragmentation of the phenyl group. |

| 77 | Phenyl cation | Characteristic fragment for a phenyl substituent. |

Causality Behind Predictions:

-

Molecular Ion: The base peak is expected to be the protonated molecular ion [M+H]⁺ in ESI-MS.[7] The molecular weight of C₁₂H₁₃N₃ is 199.1109.[8]

-

Fragmentation Pattern: The fragmentation will likely involve the loss of the substituents on the pyridine ring. The predicted fragmentation is based on the analysis of similar aromatic amines and pyridines.[3][6]

Caption: Predicted major fragmentation pathways in ESI-MS.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

1. Sample Preparation:

-

Place a small amount of the solid sample directly on the ATR crystal.

2. Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

Predicted IR Absorption Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Justification |

| 3450-3300 | N-H stretch (NH₂) | Asymmetric and symmetric stretching of the primary amine. Often appears as two distinct bands.[1] |

| 3350-3250 | N-H stretch (NH) | Stretching of the secondary amine. |

| 3100-3000 | Aromatic C-H stretch | Characteristic stretching of C-H bonds on the pyridine and phenyl rings. |

| 2950-2850 | Aliphatic C-H stretch | Stretching of the C-H bonds of the methyl group. |

| ~1620 | N-H bend (NH₂) | Scissoring vibration of the primary amine. |

| 1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations.[9] |

| ~1340 | C-N stretch | Stretching of the C-N bonds. |

| 850-750 | Aromatic C-H bend | Out-of-plane bending vibrations, characteristic of the substitution pattern. |

Causality Behind Predictions:

-

N-H Vibrations: The presence of both primary and secondary amines will give rise to characteristic N-H stretching and bending vibrations in the high-frequency region of the spectrum.[1][10]

-

Aromatic Vibrations: The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.[9]

-

C-H Vibrations: The spectrum will show both aromatic and aliphatic C-H stretching vibrations.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Amino-3-methylamino-5-phenylpyridine. The presented data, based on established principles and analysis of closely related compounds, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic molecules. Experimental verification of these predictions will further solidify our understanding of the structure-property relationships of this important class of compounds.

References

-

Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- 2-amino-5-methyl pyridine and process of making it. (n.d.). Google Patents.

-

Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). HMDB. Retrieved January 24, 2026, from [Link]

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

2-Aminopyridine. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]

-

Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

2-Amino-3-methylpyridine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Organic acids and derivatives. (n.d.). MassBank. Retrieved January 24, 2026, from [Link]

-

1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-METHYL-5-PHENYLPYRIDINE(10477-94-8) 13C NMR [m.chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. 2-Phenylpyridine(1008-89-5) 13C NMR spectrum [chemicalbook.com]

- 7. massbank.eu [massbank.eu]

- 8. Buy Online CAS Number 107351-81-5 - TRC - 2-Amino-3-methylamino-5-phenylpyridine | LGC Standards [lgcstandards.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Evolving Landscape of Aminophenylpyridine Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Introduction: The Structural Significance and Therapeutic Promise of Aminophenylpyridine Scaffolds

Aminophenylpyridine derivatives, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their versatile pharmacological profiles.[1] The inherent structural features of the pyridine ring coupled with the aminophenyl moiety provide a unique scaffold for designing novel therapeutic agents with a wide spectrum of biological activities.[2][3] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for drug discovery and development professionals.[2][4] This guide provides an in-depth technical exploration of the multifaceted biological activities of aminophenylpyridine derivatives, elucidating their mechanisms of action, outlining robust experimental protocols for their evaluation, and discussing the critical structure-activity relationships that govern their therapeutic efficacy.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel and more effective anticancer therapeutics is a continuous endeavor in biomedical research.[4] Aminophenylpyridine derivatives have emerged as a promising class of compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[2][5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

A. Mechanistic Insights into Anticancer Action

The anticancer activity of aminophenylpyridine derivatives is attributed to their ability to interfere with several critical cellular pathways:

-

Kinase Inhibition: A significant number of aminophenylpyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, certain derivatives have shown potent inhibitory activity against receptor tyrosine kinases like VEGFR, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7] By blocking these kinases, the derivatives can effectively stifle tumor growth and metastasis.

-

DNA Intercalation and Topoisomerase Inhibition: Some aminophenylpyridine derivatives can intercalate into the DNA double helix, disrupting its structure and function.[7][8] This can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells. Additionally, these compounds can inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication, leading to DNA damage and cell death.[7]

-

Induction of Apoptosis: Many aminophenylpyridine derivatives trigger the intrinsic or extrinsic apoptotic pathways in cancer cells. This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

B. Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is crucial for the preclinical evaluation of the anticancer potential of novel aminophenylpyridine derivatives.[9][10] The following workflow outlines the key in vitro assays.

C. Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aminophenylpyridine derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

D. Quantitative Data Summary: Antiproliferative Activity

The following table summarizes the IC50 values of representative aminophenylpyridine derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 0.05 | [8] |

| Compound B | A549 (Lung) | 0.229 | [4] |

| Compound C | ISH (Endometrial) | 8.26 | [8] |

| Compound D | Various Cell Lines | 15.9-37.7 | [8] |

Note: The specific structures of the compounds are detailed in the cited references. The lower the IC50 value, the higher the potency of the compound.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[12] Aminophenylpyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[13][14]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of these derivatives are often linked to their ability to:

-

Disrupt Cell Membrane Integrity: Some compounds can interact with the microbial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.

-

Inhibit Essential Enzymes: Aminophenylpyridine derivatives can target and inhibit enzymes that are crucial for microbial survival, such as DNA gyrase, which is involved in DNA replication and repair.[12]

-

Interfere with Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to their resistance to antibiotics. Certain aminophenylpyridine derivatives have been shown to inhibit biofilm formation, rendering the microbes more susceptible to treatment.

B. Experimental Workflow for Evaluating Antimicrobial Activity

The evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).[15][16]

C. Detailed Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[16]

Principle: The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Protocol:

-

Compound Dilution: Prepare a stock solution of the aminophenylpyridine derivative. Perform two-fold serial dilutions in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

D. Quantitative Data Summary: Antimicrobial Activity

The following table presents the MIC values of representative aminophenylpyridine derivatives against various microbial strains.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 12a | E. coli | 19.5 | [13] |

| Compound 12a | B. mycoides | <4.8 | [13] |

| Compound 12a | C. albicans | <4.8 | [13] |

| Compound 15 | E. coli | >4.8 | [13] |

| Compound 15 | B. mycoides | 9.8 | [13] |

| Compound 15 | C. albicans | 39 | [13] |

| Compound IIC | Various Bacteria | 16-128 | [4] |

Note: The specific structures of the compounds are detailed in the cited references. Lower MIC values indicate greater antimicrobial potency.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[17][18] Aminophenylpyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[19][20]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often mediated through:

-

Inhibition of Pro-inflammatory Enzymes: Aminophenylpyridine derivatives can inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[19] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

-

Modulation of Cytokine Production: These compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while potentially promoting the production of anti-inflammatory cytokines.[18]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Some aminophenylpyridine derivatives can inhibit the activation of the NF-κB signaling pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[21]

B. Experimental Workflow for Evaluating Anti-inflammatory Activity

The assessment of anti-inflammatory activity involves both in vitro and in vivo models.[17][22][23]

C. Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[19][24]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

-